molecular formula C16H15N5O B14877965 1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14877965
M. Wt: 293.32 g/mol
InChI Key: ONTOZXUPAWQBJX-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a tolyl group, and a triazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the pyridine ring: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced.

    Attachment of the tolyl group: This can be done through a Friedel-Crafts alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-(pyridin-3-ylmethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-3-yl (p-tolyl)methanone: Shares the pyridine and tolyl groups but lacks the triazole ring.

    Methanone, (4-methylphenyl)phenyl-: Contains a tolyl group but differs in the rest of the structure.

Uniqueness

N-(pyridin-3-ylmethyl)-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of a pyridine ring, a tolyl group, and a triazole ring. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide

InChI

InChI=1S/C16H15N5O/c1-12-4-6-14(7-5-12)21-11-15(19-20-21)16(22)18-10-13-3-2-8-17-9-13/h2-9,11H,10H2,1H3,(H,18,22)

InChI Key

ONTOZXUPAWQBJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CN=CC=C3

Origin of Product

United States

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